METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE
Overview
Description
Methyl [4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) followed by the final formation of the chromen derivative in acidic media . The structures of the obtained compounds are confirmed using 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl [4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or chromen moiety using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl [4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 6-Methylcoumarin
- 7-Methylcoumarin
Uniqueness
Methyl [4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of chromen and ester functionalities allows for diverse chemical modifications and the exploration of new derivatives with enhanced properties.
Properties
IUPAC Name |
methyl 2-[4,7-dimethyl-2-oxo-5-(1-oxo-1-phenylpropan-2-yl)oxychromen-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-13-10-18(28-15(3)22(25)16-8-6-5-7-9-16)21-14(2)17(12-20(24)27-4)23(26)29-19(21)11-13/h5-11,15H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMBMRNDHOCLPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OC(C)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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